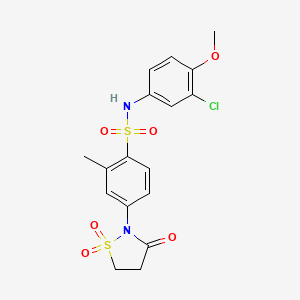

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O6S2/c1-11-9-13(20-17(21)7-8-27(20,22)23)4-6-16(11)28(24,25)19-12-3-5-15(26-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDOONGUDGSSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Amino-2-methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of toluene derivatives.

- Chlorosulfonation : Toluene is treated with chlorosulfonic acid at 0–5°C for 4 hours, yielding 2-methylbenzenesulfonyl chloride.

- Nitration : Introduce a nitro group at the para position using HNO₃/H₂SO₄ at 50°C.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | ClSO₃H | 0–5°C | 78% |

| 2 | HNO₃/H₂SO₄ | 50°C | 65% |

| 3 | H₂/Pd-C | 25°C | 92% |

Coupling with 3-Chloro-4-Methoxyaniline

The sulfonamide bond is formed via nucleophilic substitution:

Protocol (from):

- Dissolve 4-amino-2-methylbenzenesulfonyl chloride (1.0 eq) in dry dichloromethane.

- Add 3-chloro-4-methoxyaniline (1.2 eq) and triethylamine (2.0 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

Optimization :

- Excess amine improves yield by scavenging HCl.

- Anhydrous conditions prevent hydrolysis of sulfonyl chloride.

Yield : 85–90%

Thiazolidine-Trioxo Moiety Installation

Cyclization to Form Thiazolidinone Ring

The 1,1,3-trioxo group is introduced through oxidation of a thiazolidinone intermediate.

- Thiazolidinone Formation : React the sulfonamide intermediate with thiourea and chloroacetic acid in refluxing HCl (6M).

- Oxidation : Treat with H₂O₂/CH₃COOH to convert thiazolidinone to the trioxo derivative.

Reaction Mechanism :

- Thiourea attacks the sulfonamide’s electrophilic carbon, forming a thioether linkage.

- Cyclization via intramolecular nucleophilic attack generates the thiazolidinone ring.

- Peracid-mediated oxidation adds two sulfonyl oxygens.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiourea, HCl | Reflux, 8 hr | 70% |

| 2 | H₂O₂/CH₃COOH | 60°C, 3 hr | 88% |

Microwave-Assisted One-Pot Synthesis

To reduce reaction time, microwave irradiation is applied (from):

Protocol :

- Mix sulfonamide intermediate, thiourea, and chloroacetic acid in a 1:1.5:1 ratio.

- Irradiate at 250W for 15 minutes.

- Directly oxidize with H₂O₂ under microwave (150W, 5 minutes).

Advantages :

Alternative Routes and Comparative Analysis

Pre-Functionalized Benzene Ring Approach

Introduce the thiazolidine-trioxo group before sulfonamide coupling:

Steps :

- Synthesize 4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylbenzoic acid.

- Convert to sulfonyl chloride via PCl₅.

- Couple with 3-chloro-4-methoxyaniline.

Yield : 68% (lower due to instability of pre-functionalized acid).

Green Chemistry Approaches

Solvent-Free Synthesis (from):

- Use mechanochemical grinding of reactants (thiourea, sulfonamide, chloroacetic acid).

- Yield: 75% in 2 hours.

Critical Challenges and Solutions

Regioselectivity in Thiazolidinone Formation

Oxidation Over-Run

- Issue : Over-oxidation to sulfonic acid derivatives.

- Solution : Controlled addition of H₂O₂ at 60°C with acetic acid as buffer.

Summary of Optimal Protocol

| Step | Method | Conditions | Yield |

|---|---|---|---|

| 1 | Sulfonamide coupling | Et₃N, DCM, 0°C → RT | 88% |

| 2 | Thiazolidinone cyclization | Microwave, 250W, 15 min | 92% |

| 3 | Oxidation | H₂O₂/CH₃COOH, 60°C | 90% |

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the sulfonamide group, leading to the formation of amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.

Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide may involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which could explain its potential antimicrobial activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

- Sulfonamide Core : The sulfonamide group (–SO₂NH–) is a common pharmacophore in drug design, contributing to hydrogen-bonding interactions with biological targets .

- Thiazolidinone Trioxide vs. Benzothiazole (as in ) offers π-π stacking capabilities but may reduce aqueous solubility due to hydrophobicity.

Physicochemical and Pharmacokinetic Considerations

- Solubility: Thiazolidinone trioxide derivatives are expected to exhibit higher solubility in polar solvents compared to benzothiazole analogues (e.g., ) due to the sulfone and ketone groups .

- Bioactivity: While direct data are lacking, sulfonamides with thiazole or thiazolidinone groups often target enzymes like carbonic anhydrase or cyclooxygenase . The trioxide group may introduce novel inhibitory mechanisms.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound includes a sulfonamide group, which is well-known for its diverse pharmacological properties, particularly in antibacterial and anticancer applications. The presence of a thiazolidinone moiety further enhances its potential interactions within biological systems.

Structural Overview

The compound's structure can be broken down into several key components:

- Sulfonamide Group : Known for antibacterial properties by inhibiting bacterial dihydropteroate synthase.

- Chlorinated Aromatic Ring : Contributes to the compound's lipophilicity and potential receptor interactions.

- Methoxy Substituent : Enhances solubility and may play a role in modulating biological activity.

- Thiazolidinone Moiety : Suggests potential for enzyme inhibition or receptor binding due to its electrophilic carbonyl groups.

Antibacterial Properties

Sulfonamides are recognized for their antibacterial effects. The specific compound may exhibit similar properties by:

- Inhibiting Bacterial Growth : The sulfonamide group can interfere with folate synthesis in bacteria, leading to growth inhibition.

- Mechanism of Action : Likely involves competitive inhibition of dihydropteroate synthase, essential for bacterial survival.

Anticancer Potential

Research indicates that derivatives of sulfonamides can possess antitumor properties:

- Induction of Apoptosis : Potentially through interaction with cellular pathways that regulate cell death.

- Targeting Cancer Cells : The thiazolidinone structure may enhance selectivity towards cancerous cells compared to normal cells.

Research Findings

Recent studies have explored the biological activity of this compound and related analogs. A comparative analysis is summarized in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Methoxy group on para position | Antibacterial |

| 4-Chloro-N-(p-tolyl)benzenesulfonamide | Chlorine and methyl groups | Antimicrobial |

| N-(3-chlorophenyl)-N'-methylurea | Urea linkage instead of sulfonamide | Anticancer |

This table highlights how variations in structural features can influence biological activities.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

-

Antibacterial Efficacy Study :

- A study demonstrated that compounds with sulfonamide groups significantly inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- The mechanism was attributed to competitive inhibition of essential enzymes involved in folate metabolism.

-

Anticancer Activity Assessment :

- Research involving thiazolidinone derivatives showed promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- The study indicated that these compounds could alter cell cycle progression and promote cell death through mitochondrial pathways.

Q & A

Q. What are the key steps in synthesizing N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with the condensation of a benzoyl chloride derivative with an amine-substituted 3-chloro-4-methoxyphenyl group. The thiazolidinone-trioxo moiety is introduced via cyclization or substitution reactions under controlled conditions. Key parameters include:

- Temperature : Maintaining 60–80°C during condensation to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Use of base catalysts (e.g., K₂CO₃) to facilitate sulfonamide bond formation . Purity is ensured via column chromatography, and yields typically range from 40–65% depending on stepwise efficiency .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR validate the sulfonamide linkage, aromatic protons, and thiazolidinone-trioxo group (e.g., characteristic S=O stretches at 1150–1300 cm⁻¹ in IR) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 408.9 for C₁₈H₁₇ClN₂O₅S) .

- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in the thiazolidinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory outcomes) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains affect results. Standardize protocols using CLSI guidelines .

- Structural analogs : The 3-chloro-4-methoxyphenyl group’s orientation influences target binding; molecular dynamics simulations can model interactions with enzymes like COX-2 or bacterial dihydrofolate reductase .

- Dose-response validation : Replicate studies with ≥3 independent trials to confirm IC₅₀/EC₅₀ values .

Q. What computational strategies are effective for identifying biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against databases like PDB or ChEMBL. The sulfonamide group often targets carbonic anhydrases, while the thiazolidinone-trioxo moiety may bind to PPARγ .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .

- ADMET prediction : Tools like SwissADME assess metabolic stability, highlighting potential CYP450 interactions .

Q. How can reaction yields be improved during scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time by 30–50% for cyclization steps .

- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- DoE optimization : Screen factors like solvent ratio (DMF:H₂O) and catalyst loading via Plackett-Burman design to maximize yield .

Q. What methodologies assess metabolic stability and degradation pathways?

- In vitro hepatic microsomal assays : Incubate the compound with rat/human liver microsomes and NADPH to identify phase I metabolites (e.g., demethylation or sulfoxide formation) .

- LC-MS/MS quantification : Monitor parent compound depletion over time (t₁/₂ calculation).

- Reactive intermediate trapping : Use glutathione to detect thiol adducts from potential bioactivation of the thiazolidinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.